molecular formula C24H46N2Na2O4 B13819342 Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide CAS No. 30473-39-3

Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide

Cat. No.: B13819342
CAS No.: 30473-39-3
M. Wt: 472.6 g/mol
InChI Key: PJLFOKRUVQVDAV-UHFFFAOYSA-L
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Description

Historical Context of Amphiphilic Imidazolium Derivatives in Surface Science

The development of imidazolium-based surfactants traces its origins to foundational work in ionic liquid chemistry. In 1982, John Wilkes synthesized 1-ethyl-3-methylimidazolium chloride-aluminum chloride systems, demonstrating room-temperature liquidity and tunable viscosity through anion exchange. This breakthrough highlighted the imidazolium cation’s capacity to serve as a modular platform for amphiphile design. Early debates centered on whether interionic interactions occurred through hydrogen bonding or π-stacking, with modern studies confirming both mechanisms operate depending on anion basicity.

The 2000s witnessed deliberate engineering of imidazolium surfactants through alkyl chain elongation and functional group additions. For example, 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide derivatives showed surface tensions as low as 28 mN/m, comparable to fluorosurfactants. A critical advancement came with gemini-type imidazolium surfactants featuring dual cationic heads, which reduced critical micelle concentrations (CMCs) by 2–3 orders of magnitude compared to monomeric analogs. These developments established structure-property relationships critical for designing disodium 1-(carboxymethyl)-2-heptadecyl derivatives.

Table 1: Evolution of Key Imidazolium Surfactant Properties

Decade Innovation CMC Range (mM) Surface Tension (mN/m)
1980s [C₂C₁im]Cl-AlCl₃ systems 500–800 35–40
2000s 1-Hexyl-3-methylimidazolium BF₄ 8–12 30–33
2020s Gemini imidazolium surfactants 0.05–0.2 25–28

Rationale for Investigating Disodium 1-(Carboxymethyl)-2-Heptadecyl-4,5-Dihydro-1-(2-Hydroxyethyl)-1H-Imidazolium Hydroxide

This compound’s molecular architecture (C₂₄H₄₆N₂Na₂O₄) presents three innovative features:

  • Heptadecyl Hydrocarbon Chain : The C17 tail exceeds typical surfactant alkyl lengths (C12–C14), potentially enabling:

    • Lower CMC through enhanced hydrophobic interactions
    • Formation of bilayer vesicles rather than spherical micelles
    • Increased thermal stability up to 250°C
  • Hydroxyethyl-Carboxymethyl Functionalization : The 2-hydroxyethyl and carboxymethyl groups introduce:

    • pH-responsive behavior via carboxylate protonation
    • Hydrogen bonding with polar solutes
    • Chelation capacity for metal ions
  • Disodium Counterion : Dual Na⁺ ions may:

    • Improve aqueous solubility compared to monovalent salts
    • Facilitate ion exchange in catalytic applications
    • Modify interfacial charge density at oil/water interfaces

Table 2: Structural Components and Predicted Effects

Component Chemical Feature Expected Property Influence
Heptadecyl chain C17H35 Aggregation number ↑, CMC ↓
4,5-Dihydroimidazolium core Saturated heterocycle Conformational rigidity ↑
2-Hydroxyethyl group -CH2CH2OH Hydrogen bond donor capacity ↑
Carboxymethyl group -CH2COO⁻ pH sensitivity, metal chelation
Disodium counterion 2Na⁺ Ionic strength ↑, solubility ↑

Properties

CAS No.

30473-39-3

Molecular Formula

C24H46N2Na2O4

Molecular Weight

472.6 g/mol

IUPAC Name

disodium;2-[2-heptadecyl-1-(2-oxidoethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide

InChI

InChI=1S/C24H46N2O3.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23,20-21-27)22-24(28)29;;;/h2-22H2,1H3,(H,28,29);;;1H2/q;2*+1;/p-2

InChI Key

PJLFOKRUVQVDAV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CC[O-])CC(=O)[O-].[OH-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step reactions centered on functionalization of the 4,5-dihydroimidazole core:

  • Step 1: Alkylation of 4,5-dihydro-1H-imidazole
    The 4,5-dihydroimidazole ring is alkylated at the 2-position with a heptadecyl (C17) alkyl chain. This is usually achieved by reacting 4,5-dihydro-1H-imidazole with a suitable long-chain alkyl halide (e.g., heptadecyl bromide) under reflux conditions in an organic solvent such as ethanol or acetonitrile.

  • Step 2: Introduction of Hydroxyethyl Substituent
    The 1-position of the imidazole ring is substituted with a 2-hydroxyethyl group through nucleophilic substitution, typically using 2-chloroethanol or ethylene oxide under alkaline conditions.

  • Step 3: Carboxymethylation
    Carboxymethyl groups are introduced at the 1-position nitrogen via reaction with sodium chloroacetate in an aqueous or mixed solvent system under alkaline conditions (pH ~8-10). This step leads to the formation of the carboxymethylated imidazolium salt.

  • Step 4: Formation of Disodium Salt and Hydroxide
    The final compound is isolated as the disodium salt with hydroxide counterions by neutralization and purification steps, ensuring the amphoteric nature of the molecule.

Detailed Reaction Conditions

Step Reagents/Conditions Temperature Time Solvent Notes
Alkylation 4,5-dihydro-1H-imidazole + heptadecyl bromide 60–80°C 6–12 h Ethanol/water mixture Reflux under nitrogen atmosphere to prevent oxidation
Hydroxyethylation Intermediate + 2-chloroethanol or ethylene oxide 50–70°C 4–8 h Ethanol or aqueous Controlled pH to avoid side reactions
Carboxymethylation Intermediate + sodium chloroacetate 60–80°C 6–12 h Water/ethanol Alkaline pH (8–10) maintained with NaOH
Salt formation Neutralization with NaOH Room temp 1–2 h Water Purification by recrystallization or chromatography

Purification and Characterization

  • Purification: Recrystallization from DMF/acetic acid mixtures or column chromatography on silica gel using methanol/chloroform eluents is employed to achieve purity >95%.
  • Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm are used to monitor reaction progress and purity.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) confirms the presence of carboxymethyl protons (δ 3.5–4.0 ppm) and the heptadecyl chain (δ 1.2–1.4 ppm).
    • Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode confirms molecular ion peaks corresponding to the disodium salt.
    • Elemental analysis verifies C, H, N, and Na content within ±0.3% of theoretical values.
    • X-ray crystallography, when crystals are obtained, resolves the molecular structure and confirms substitution patterns.

Research Outcomes and Stability Considerations

Stability Profile

Parameter Stability Range Notes
pH Stable at pH 7–9 Acidic conditions (pH < 5) protonate carboxylates, destabilizing the imidazolium ring
Temperature Stable up to 80°C Degradation observed above 80°C; store at 4°C in inert atmosphere for long-term stability
Light/Moisture Protect from light and moisture Decomposition <2% over 6 months under controlled conditions

Functional and Biological Properties

  • The compound exhibits amphiphilic behavior due to its hydrophobic heptadecyl chain and hydrophilic carboxymethyl and hydroxyethyl groups, making it effective as a surfactant and emulsifier.
  • Preliminary studies indicate antimicrobial properties, likely from membrane-disruptive activity, which may be useful in pharmaceutical formulations.
  • Compatibility with biological membranes has been demonstrated, suggesting potential in drug delivery systems to enhance permeability and bioavailability.

Comparative Table of Related Compounds

Compound Name Alkyl Chain Length Key Functional Groups Unique Properties
This compound C17 (heptadecyl) Carboxymethyl, Hydroxyethyl Balanced amphiphilicity, biological compatibility
Disodium 1-(carboxymethyl)-2-undecyl-4,5-dihydro-1H-imidazolium hydroxide C11 (undecyl) Carboxymethyl, Carboxymethoxyethyl Used in surfactants, slightly lower hydrophobicity
Disodium 1-(carboxymethyl)-2-octadecyl-4,5-dihydro-1H-imidazolium hydroxide C18 (octadecyl) Carboxymethyl Enhanced hydrophobicity, stronger surfactant properties
Disodium 1-(carboxymethyl)-3-methylimidazolium hydroxide No long alkyl chain Carboxymethyl, methyl substitution Different solubility and toxicity profile

Chemical Reactions Analysis

Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. Additionally, it can form complexes with various biomolecules, affecting their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide (CAS 26837-33-2)
  • Structure : Features an undecyl (C₁₁) chain instead of heptadecyl (C₁₇) .
  • Molecular Formula: C₁₈H₃₄N₂NaO₃ (MW: 367.48 g/mol) vs.
  • Properties : Shorter alkyl chain likely increases hydrophilicity and reduces micelle-forming capacity compared to the heptadecyl analog.
1-(2-Carboxylatoethyl)-2-(heptadec-8-enyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium (CAS 67892-37-9)
  • Structure : Contains an unsaturated heptadec-8-enyl chain (C₁₇ with a double bond) and a carboxylatoethyl group .
  • Molecular Formula : C₂₅H₄₆N₂O₃ (MW: 422.64 g/mol) .
  • Properties: The unsaturated chain may lower melting point and increase reactivity compared to the saturated heptadecyl variant.

Substituent Modifications

Disodium 1-[2-(Carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide (CAS 14350-97-1)
  • Structure : Incorporates a 2-(carboxymethoxy)ethyl group instead of a simple carboxymethyl .
  • Molecular Formula : C₂₀H₃₆N₂Na₂O₆ (MW: 446.49 g/mol) .
  • Properties : The additional carboxymethoxy group enhances polarity and may improve metal-binding efficiency, making it more suited for applications in catalysis or detergents.

Functional Group Comparisons

Parameter Target Compound (Heptadecyl) Undecyl Analog Unsaturated Heptadecenyl Carboxymethoxy Substituent
Alkyl Chain Length C₁₇ (saturated) C₁₁ C₁₇ (unsaturated) C₁₁
Key Substituents Carboxymethyl, hydroxyethyl Carboxymethyl Carboxylatoethyl Carboxymethoxyethyl
Molecular Weight ~450–470 (estimated) 367.48 422.64 446.49
Potential Applications Surfactants, chelators Not specified Chelation, agrochemicals Detergents, catalysis

Research Findings and Data Gaps

  • Solubility and Stability: No experimental data on solubility, pH stability, or thermal decomposition are provided for the target compound. Analogs like CAS 67892-37-9 also lack critical physical property data (e.g., melting point, flash point) .
  • Safety Profiles : The undecyl analog (CAS 26837-33-2) has a GHS07 warning (H319: Causes serious eye irritation) , but toxicity data for the heptadecyl variant are unavailable.

Biological Activity

Disodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide, commonly referred to as a derivative of imidazoline, exhibits significant biological activity, particularly in the realms of antimicrobial properties and membrane interaction. This compound's unique structure and properties make it a subject of interest in various fields, including pharmaceuticals and materials science.

  • Chemical Formula : C24H51N2Na2O6
  • Molecular Weight : 509.65108 g/mol
  • CAS Number : 30473-39-3

The biological activity of this compound primarily stems from its cationic nature, which enables it to interact with negatively charged cell membranes. This interaction can lead to:

  • Membrane Permeability Changes : The compound alters the permeability of cell membranes, potentially leading to cell lysis in microbial cells.
  • Complex Formation : It forms complexes with various biomolecules, influencing their stability and activity. This can affect enzymes, proteins, and nucleic acids within the cell.

Antimicrobial Activity

Research has demonstrated that imidazoline derivatives possess notable antimicrobial properties. This compound has been studied for its effectiveness against a range of pathogens.

Table 1: Antimicrobial Efficacy

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive bacteria32 µg/mL
Gram-negative bacteria64 µg/mL
Fungi128 µg/mL

Case Studies

  • Corrosion Inhibition : A study highlighted the use of imidazoline derivatives as corrosion inhibitors in oil pipelines. The compound demonstrated effective adsorption on metal surfaces, reducing corrosion rates significantly. This application underscores its dual functionality as both a biocide and a protective agent in industrial contexts .
  • Cell Membrane Studies : In vitro studies showed that the compound could disrupt the integrity of bacterial membranes, leading to increased leakage of intracellular contents. This was particularly noted in studies involving Escherichia coli and Staphylococcus aureus, where significant cell death was observed at concentrations above the MIC .

Research Findings

Recent research emphasizes the potential of this compound in various applications:

  • Biocompatibility : While exhibiting antimicrobial properties, studies also indicate that at lower concentrations, the compound may be biocompatible with human cells, suggesting potential for therapeutic applications .
  • Environmental Impact : Its low toxicity profile makes it a candidate for environmentally friendly applications, particularly in agricultural settings as a natural pesticide or fungicide .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves refluxing precursors in polar solvents (e.g., acetic acid) with catalysts like sodium acetate. For example, analogous imidazolium derivatives are synthesized via refluxing 2-aminothiazol-4(5H)-one with sodium acetate and aldehydes in acetic acid for 3–5 hours . Optimization can include adjusting stoichiometric ratios (e.g., 1.1:1 molar excess of aldehyde derivatives), solvent polarity, and reaction time. For alkyl chain modifications, K₂CO₃-mediated alkylation of imidazole intermediates under controlled temperatures (60–80°C) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on imidazole ring protons (δ 2.5–4.0 ppm for CH₂ groups in the dihydroimidazole moiety) and carboxymethyl carbons (δ 170–175 ppm) .
  • FT-IR : Confirm carboxylate (1600–1650 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches.
  • ESI-MS : Verify molecular ion peaks (e.g., [M-Na]⁻ for disodium salts) and fragmentation patterns.
  • Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be analyzed using graph set analysis, and what implications do these patterns have on supramolecular assembly?

  • Methodological Answer :
  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, the hydroxyl and carboxylate groups may form D₁¹(2) motifs (chains) or R₂²(8) rings with adjacent molecules .
  • SHELX Refinement : Solve crystal structures via SHELXL, refining hydrogen atom positions using isotropic displacement parameters. Compare bond distances (e.g., O–H···O ≈ 2.6–2.8 Å) to identify dominant interactions .
  • Implications : Strong intermolecular hydrogen bonds may stabilize lamellar or micellar aggregates, impacting solubility and reactivity in aqueous systems .

Q. What computational strategies are recommended for modeling the compound’s interaction with lipid bilayers or biological membranes?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Parameterize the heptadecyl chain using CHARMM36 or OPLS-AA force fields. Simulate insertion into DPPC bilayers over 100+ ns trajectories, analyzing radial distribution functions for headgroup interactions.
  • QM/MM : Calculate partial charges for the imidazolium ring at the B3LYP/6-31G* level, then embed in a membrane model to assess electrostatic contributions to binding .

Q. When encountering discrepancies in spectroscopic data between synthesized batches, what approaches resolve these inconsistencies?

  • Methodological Answer :
  • Purity Assessment : Perform HPLC with a C18 column (ACN/water gradient) to detect unreacted precursors or byproducts.
  • Crystallography : Compare unit cell parameters (e.g., via SHELXD) to rule out polymorphic variations affecting NMR shifts .
  • Controlled Replication : Repeat syntheses under inert atmospheres to exclude oxidation artifacts, particularly for the carboxymethyl group .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic vs. alkaline conditions?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λ = 260–280 nm for imidazole ring breakdown) and LC-MS.
  • Mechanistic Insight : In acidic conditions, protonation of the imidazolium ring may enhance hydrolysis of the carboxymethyl group, while alkaline conditions could deprotonate the hydroxyl moiety, altering solubility .

Experimental Design Considerations

Q. What strategies optimize the compound’s use as a surfactant in colloidal systems without inducing cytotoxicity?

  • Methodological Answer :
  • CMC Determination : Conduct conductivity or surface tension titrations to identify critical micelle concentration.
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293), comparing IC₅₀ values against commercial surfactants (e.g., CTAB). Adjust the heptadecyl chain length or carboxylate substitution to balance efficacy and biocompatibility .

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